2,5-Dichloropyridine 1-oxide

Overview

Description

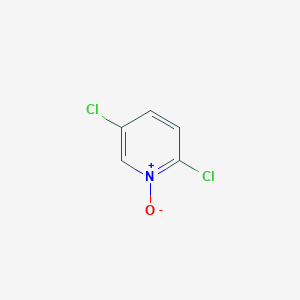

2,5-Dichloropyridine 1-oxide is a chemical compound with the CAS Number: 53976-62-8 . It has a molecular weight of 163.99 and is a white solid . It is stored at temperatures between 0-5°C .

Molecular Structure Analysis

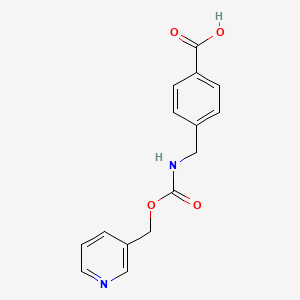

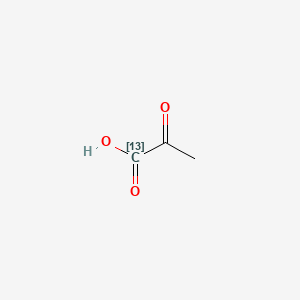

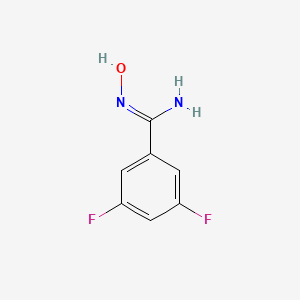

The molecular structure of 2,5-Dichloropyridine 1-oxide is represented by the linear formula C5H3Cl2NO . The InChI code for this compound is 1S/C5H3Cl2NO/c6-4-1-2-5(7)8(9)3-4/h1-3H .Chemical Reactions Analysis

2,5-Dichloropyridine undergoes cross-coupling reaction with arylboronic acids in the presence of [1,4- bis - (diphenylphosphine)butane]palladium (II) dichloride as a catalyst .Physical And Chemical Properties Analysis

2,5-Dichloropyridine 1-oxide is a white solid with a molecular weight of 163.99 . It is stored at temperatures between 0-5°C .Scientific Research Applications

Synthesis of Boronic Acids and Esters

2,5-Dichloropyridine 1-oxide: is utilized in the synthesis of 6-halo-pyridin-3-yl boronic acids and esters . These compounds are pivotal in Suzuki-Miyaura cross-coupling reactions, which are widely used in the creation of complex organic molecules, including pharmaceuticals and polymers.

Palladium-Catalyzed Cross-Coupling Reactions

This compound serves as a substrate in palladium-catalyzed cross-coupling reactions . The presence of [1,4-bis-(diphenylphosphine)butane]palladium(II) dichloride acts as a catalyst, facilitating the formation of carbon-carbon bonds essential for organic synthesis.

Development of Agrochemicals

Chloropyridines, including 2,5-Dichloropyridine 1-oxide , are used as intermediates in the development of agrochemicals . They play a significant role in the synthesis of herbicides and pesticides, contributing to agricultural productivity.

Pharmaceutical Intermediates

The compound is also an intermediate in the pharmaceutical industry . It’s involved in the synthesis of various drugs, including those with antihistamine and antiarrhythmic properties, enhancing medical treatments.

Metal Complex Formation

2,5-Dichloropyridine 1-oxide: can be used to form metal complexes . These complexes have applications in catalysis, material science, and as ligands in coordination chemistry.

Halogenation of Pyridine Derivatives

It is instrumental in the selective halogenation of pyridine derivatives . This process is crucial for the late-stage functionalization of complex molecules, which is often required in pharmaceutical synthesis.

Organic Synthesis Research

As a reagent, 2,5-Dichloropyridine 1-oxide is used in academic and industrial research laboratories to explore new synthetic pathways and reactions in organic chemistry .

Material Science

The reactivity of 2,5-Dichloropyridine 1-oxide with various nucleophiles and its ability to form stable complexes make it a valuable compound in material science research , where it can contribute to the development of new materials with unique properties.

Safety and Hazards

The safety data sheet for 2,5-Dichloropyridine 1-oxide suggests that it is harmful if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . In case of contact, it is advised to wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes . In case of ingestion, it is advised to rinse mouth with water and not induce vomiting .

Mechanism of Action

Target of Action

It’s known that dichloropyridines, including 2,5-dichloropyridine, are often used in cross-coupling reactions with arylboronic acids . These reactions are typically catalyzed by palladium compounds .

Mode of Action

2,5-Dichloropyridine 1-oxide likely interacts with its targets through a mechanism similar to other dichloropyridines. For instance, 2,5-Dichloropyridine undergoes cross-coupling reactions with arylboronic acids in the presence of a palladium catalyst . This suggests that 2,5-Dichloropyridine 1-oxide might also participate in similar reactions, potentially leading to the formation of new compounds.

Biochemical Pathways

Dichloropyridines are known to participate in cross-coupling reactions, which are important in the synthesis of various organic compounds . Therefore, it’s plausible that 2,5-Dichloropyridine 1-oxide could influence pathways related to these reactions.

Result of Action

Given its potential involvement in cross-coupling reactions, it may contribute to the synthesis of various organic compounds .

properties

IUPAC Name |

2,5-dichloro-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H3Cl2NO/c6-4-1-2-5(7)8(9)3-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HEILCVAZOYRMJU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=[N+](C=C1Cl)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50462578 | |

| Record name | 2,5-Dichloro-pyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

163.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

53976-62-8 | |

| Record name | 2,5-Dichloro-pyridine 1-oxide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50462578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-{7H-Pyrrolo[2,3-d]pyrimidin-4-yl}morpholine](/img/structure/B1312575.png)